2-Oxoimidazolidine-1-carbonyl chloride
Overview
Description
2-Oxo-1-imidazolidinecarbonyl chloride, also known as Ethyleneallophanoyl chloride, is an imidazoline derivative . It is a straight-chain allophanoyl chloride .
Synthesis Analysis
The synthesis of 2-Oxoimidazolidine-1-carbonyl chloride involves several steps. For instance, one method involves the use of triethylamine in tetrahydrofuran, 1,4-dioxane, water, and acetone at 5 - 15℃ for 3 hours . The reaction conditions and specific steps can vary depending on the desired yield and purity .Molecular Structure Analysis
The molecular formula of 2-Oxoimidazolidine-1-carbonyl chloride is C4H5ClN2O2 . It has a molecular weight of 148.55 g/mol . The structure is linear .Chemical Reactions Analysis
The basic reaction involves the nucleophilic attack of the carbanionic carbon in the organometallic reagent with the electrophilic carbon in the carbonyl to form alcohols . Both Grignard and Organolithium Reagents will perform these reactions .Physical And Chemical Properties Analysis
2-Oxoimidazolidine-1-carbonyl chloride is not significantly absorbed from the gastrointestinal tract . It has a high GI absorption and is not a BBB permeant . It is not a substrate or inhibitor for various cytochrome P450 enzymes . Its water solubility is classified as very soluble .Scientific Research Applications
Organic Synthesis
2-Oxoimidazolidine-1-carbonyl chloride is an organic compound that can be used in various organic syntheses . It’s a versatile reagent that can participate in a variety of reactions, contributing to the synthesis of complex organic molecules .
Pharmaceutical Research
This compound is a structural motif of pharmaceuticals and natural products . It can be used in the development of new drugs and therapies, contributing to advancements in healthcare .
Chiral Auxiliaries
Substituted imidazolidin-2-ones, which can be synthesized from 2-Oxoimidazolidine-1-carbonyl chloride, are important synthetic intermediates that can be transformed into a broad variety of complex structures . They also represent a useful class of chiral auxiliaries for asymmetric transformations .
Material Science
In material science, this compound could potentially be used in the synthesis of new materials with unique properties. However, more research is needed in this area .
Analytical Chemistry
2-Oxoimidazolidine-1-carbonyl chloride can be analyzed by reverse phase (RP) HPLC method with simple conditions . This makes it useful in analytical chemistry for testing and quality control purposes .
Safety and Hazard Identification
Understanding the properties of 2-Oxoimidazolidine-1-carbonyl chloride is crucial for its safe handling and use . It’s important in the development of safety protocols and hazard identification in laboratories and industrial settings .
Safety and Hazards
2-Oxoimidazolidine-1-carbonyl chloride is classified as a skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicity - single exposure (Category 3), Respiratory system . It has hazard statements H302, H312, H314, and H332 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
properties
IUPAC Name |
2-oxoimidazolidine-1-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2O2/c5-3(8)7-2-1-6-4(7)9/h1-2H2,(H,6,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXJZQSRAFBHNLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20157368 | |
Record name | 2-Oxoimidazolidine-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20157368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxoimidazolidine-1-carbonyl chloride | |
CAS RN |
13214-53-4 | |
Record name | 2-Oxo-1-imidazolidinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13214-53-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Oxoimidazolidine-1-carbonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013214534 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Oxoimidazolidine-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20157368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-oxoimidazolidine-1-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.881 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key applications of 2-Oxoimidazolidine-1-carbonyl chloride in organic synthesis?
A1: 2-Oxoimidazolidine-1-carbonyl chloride is a versatile reagent in organic synthesis, particularly for introducing the 2-oxoimidazolidine-1-carbonyl group into other molecules. One notable application is its reaction with disulfides. In the presence of ytterbium metal and a catalytic amount of methyl iodide, 2-Oxoimidazolidine-1-carbonyl chloride reacts with disulfides to produce 2-oxoimidazolidine-1-carbonyl thioesters. This reaction proceeds under neutral conditions and provides good yields. [] This methodology offers a potential route for synthesizing various thioesters, which are valuable intermediates in organic synthesis and medicinal chemistry.
Q2: Can you describe the insecticidal activity of compounds derived from 2-Oxoimidazolidine-1-carbonyl chloride?
A2: Research has explored the use of 2-Oxoimidazolidine-1-carbonyl chloride as a starting material for synthesizing novel compounds with potential insecticidal activity, specifically targeting Aedes aegypti, the vector for yellow fever and dengue. Scientists synthesized a series of 1,3,4-oxadiazole and carbohydrazide derivatives incorporating the imidazolidine moiety from 2-Oxoimidazolidine-1-carbonyl chloride. [] While these compounds did not display larvicidal activity against Aedes aegypti larvae, several demonstrated promising adulticidal activity. Specifically, compounds containing nitro or dihalo substituents on the aromatic ring exhibited significant toxicity against adult mosquitos with LD50 values around 2.80 µg/mosquito. [] Further research is needed to explore the precise mode of action and optimize the insecticidal properties of these derivatives.
Q3: What spectroscopic techniques are typically used to characterize 2-Oxoimidazolidine-1-carbonyl chloride and its derivatives?
A3: Researchers employ various spectroscopic methods to confirm the structure and purity of 2-Oxoimidazolidine-1-carbonyl chloride derivatives. Common techniques include:
- Infrared (IR) spectroscopy: Provides information about functional groups present in the molecule by analyzing the absorption of infrared light. []
- Nuclear Magnetic Resonance (NMR) spectroscopy: Explores the structure and connectivity of atoms within the molecule by observing the behavior of atomic nuclei in a magnetic field. Proton (1H) NMR is frequently used for this purpose. []
- Mass spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound, providing valuable insights into its structure. []
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